molecular formula C16H18O B11884116 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one CAS No. 87783-14-0

1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one

Cat. No.: B11884116
CAS No.: 87783-14-0
M. Wt: 226.31 g/mol
InChI Key: UEBZXTOZZGAZNB-UHFFFAOYSA-N
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Description

1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with two methyl groups and a ketone functional group

Preparation Methods

The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the existing substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Medicine: In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its derivatives may interact with specific biological targets, leading to the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one depends on its specific application and the biological target it interacts withFor example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

87783-14-0

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(6,7-dimethylnaphthalen-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C16H18O/c1-10(2)16(17)14-7-5-6-13-8-11(3)12(4)9-15(13)14/h5-10H,1-4H3

InChI Key

UEBZXTOZZGAZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)C(C)C

Origin of Product

United States

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